
Alatrofloxacin mesylate
Vue d'ensemble
Description
Le méthylate d'alatrofloxacine est un antibiotique fluoroquinolonique développé par Pfizer. Il est administré sous forme de sel de méthylate et est un promédicament de la trovafloxacine. Ce composé était principalement utilisé pour traiter diverses infections bactériennes. Il a été retiré du marché américain en 2001 en raison de préoccupations concernant l'hépatotoxicité, qui pourrait entraîner de graves dommages au foie .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Le méthylate d'alatrofloxacine est synthétisé par une série de réactions chimiques à partir de composés organiques de base. La synthèse implique la formation de la structure de base de la fluoroquinolone, suivie de l'introduction de divers groupes fonctionnels pour améliorer ses propriétés antibactériennes. L'étape finale implique la conversion de l'alatrofloxacine en sa forme de sel de méthylate.
Méthodes de production industrielle : La production industrielle de méthylate d'alatrofloxacine implique une synthèse chimique à grande échelle dans des conditions contrôlées. Le procédé comprend l'utilisation de réactifs et de solvants de haute pureté, un contrôle précis de la température et des contrôles de qualité rigoureux pour garantir la pureté et l'efficacité du produit final .
Analyse Des Réactions Chimiques
Synthetic Reactions
Alatrofloxacin mesylate is synthesized via three primary routes, all involving coupling reactions with protected amino acid derivatives:
Key Synthetic Steps:
Critical Parameters :
Degradation Pathways
Stability studies reveal susceptibility to hydrolytic and photolytic degradation:
Hydrolytic Degradation:
-
Acidic conditions (pH 4) : Stable for ≥24 hours in Water for Injection (WFI)
-
Alkaline conditions : Rapid decomposition via cleavage of the naphthyridine nucleus
Photolytic Degradation:
-
UV exposure : Generates 2,4-difluorophenyl byproducts (confirmed via NMR)
-
Formulation mitigation : Citrate buffer (2.55×10⁻³ g/mL citric acid + 2.35×10⁻³ g/mL sodium citrate) enhances photostability
Metabolic Activation
As a prodrug, this compound undergoes enzymatic hydrolysis in vivo:
Hydrolysis Kinetics:
Parameter | Value |
---|---|
Half-life (T₁/₂) | 9.1 hours |
AUC (0–24h) | 11.2 ± 2.2 µg·h/mL |
Clearance (CL) | 95 mL/hr/kg |
Mechanism :
Impurity Profiling
Process-related impurities are rigorously controlled:
Major Impurities:
Impurity Type | Structure (NMR Confirmation) | Source |
---|---|---|
Oligomer | δ 9.98 (d, 1H); δ 8.79 (s, 1H) | Side reaction during coupling |
Des-fluoro derivative | δ 7.33 (m, 2H); δ 4.18 (q, 1H) | Incomplete fluorination |
Removal Efficiency :
Stability in Parenteral Formulations
Optimized formulations ensure shelf-life and compatibility:
Component | Role | Concentration |
---|---|---|
Sodium chloride | Tonicity adjuster | 0.9% w/v |
Citrate buffer | pH stabilizer | pH 4.0 ± 1.0 |
Dextrose | Lyoprotectant (lyophilized forms) | 5% w/v |
Sterilization : Autoclaving at 115°C for 15 minutes maintains integrity .
Comparative Reactivity
This compound’s reactivity differs from other fluoroquinolones:
Applications De Recherche Scientifique
Pharmacokinetics and Administration
Alatrofloxacin is administered intravenously due to its improved solubility compared to trovafloxacin. Key pharmacokinetic properties include:
- Bioavailability: Not applicable for IV formulation.
- Protein Binding: Approximately 76% for trovafloxacin.
- Half-life: 9 to 12 hours for trovafloxacin.
- Excretion: Primarily via fecal and renal pathways .
3.1. Antibacterial Research
Alatrofloxacin has been studied extensively for its antibacterial properties. Research has shown that it is effective against a variety of pathogens, including resistant strains of bacteria. In comparative studies, alatrofloxacin demonstrated similar efficacy to other antibiotics like levofloxacin and vancomycin .
3.2. Stability Studies
Stability studies have indicated that this compound maintains its integrity in IV admixtures for extended periods. For instance, it has been shown to be stable in 5% dextrose and 0.45% sodium chloride injections for at least nine days at room temperature . This stability is crucial for clinical applications where drug preparation and storage conditions are variable.
3.3. Drug Repurposing
Recent studies have explored the potential repurposing of alatrofloxacin for other viral infections, particularly during the COVID-19 pandemic. Computational methods have identified alatrofloxacin as a candidate with high binding affinity against various viral targets . This highlights the compound's versatility beyond its initial antibacterial applications.
4.1. Clinical Efficacy
A notable clinical trial involved patients with complicated skin infections where alatrofloxacin was administered as part of a broader treatment regimen. The outcomes indicated a significant reduction in infection rates compared to control groups receiving standard treatments .
4.2. Safety Profile
Despite its efficacy, the safety profile of alatrofloxacin raised concerns leading to its withdrawal from the market. Reports indicated adverse events such as hepatotoxicity, which necessitated careful monitoring in clinical settings .
Data Tables
Property | Value |
---|---|
Chemical Formula | C₃₆H₃₃F₃N₆O₅S |
Molar Mass | 558.518 g/mol |
Protein Binding | 76% (trovafloxacin) |
Elimination Half-Life | 9 - 12 hours |
Common Adverse Events | Dizziness, headache, nausea |
Indications | Bacterial Pathogens |
---|---|
Pneumonia | Streptococcus pneumoniae |
Pelvic Inflammatory Disease | Chlamydia trachomatis |
Gonorrhea | Neisseria gonorrhoeae |
Skin Infections | Staphylococcus aureus |
Mécanisme D'action
Alatrofloxacin mesylate exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for the replication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death. After intravenous administration, alatrofloxacin is rapidly converted to trovafloxacin, which is responsible for the therapeutic effect .
Comparaison Avec Des Composés Similaires
Trovafloxacin: The active form of alatrofloxacin mesylate, also a fluoroquinolone antibiotic.
Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different chemical structure.
Levofloxacin: A fluoroquinolone antibiotic with a broader spectrum of activity.
Uniqueness: this compound is unique due to its prodrug nature, which allows for improved pharmacokinetics and targeted delivery of the active form, trovafloxacin. its use has been limited due to safety concerns, particularly hepatotoxicity, which distinguishes it from other fluoroquinolones .
Activité Biologique
Alatrofloxacin mesylate, a fluoroquinolone antibiotic developed by Pfizer, is notable for its broad-spectrum antibacterial activity. This compound is a prodrug of trovafloxacin, which is rapidly converted into its active form in the body. The following sections detail its biological activity, pharmacokinetics, and clinical implications based on diverse sources.
This compound functions primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. This inhibition leads to the disruption of nucleic acid synthesis, effectively halting bacterial growth and replication.
Antibacterial Spectrum
Alatrofloxacin exhibits activity against a wide range of Gram-positive and Gram-negative bacteria. Notable susceptible organisms include:
- Gram-positive : Streptococcus pneumoniae, Staphylococcus aureus (including MRSA)
- Gram-negative : Escherichia coli, Haemophilus influenzae, Pseudomonas aeruginosa
This broad spectrum allows for its application in treating various infections such as pneumonia, pelvic inflammatory disease, and skin infections .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals several key characteristics:
- Bioavailability : The intravenous formulation has a higher bioavailability (approximately 88% for the oral form of trovafloxacin) and is not significantly affected by food intake .
- Protein Binding : Approximately 76% of the drug binds to plasma proteins, which influences its distribution and efficacy .
- Half-life : The elimination half-life ranges from 9 to 12 hours, allowing for once-daily dosing in many cases .
- Metabolism : Alatrofloxacin is rapidly hydrolyzed to trovafloxacin after administration, with the majority excreted through feces and urine .
Case Studies and Clinical Trials
Several studies have evaluated the efficacy of alatrofloxacin compared to other antibiotics. A notable study compared alatrofloxacin with levofloxacin and vancomycin against MRSA strains in vitro and in vivo:
Table 1: Minimum Inhibitory Concentrations (MICs) and Minimum Bactericidal Concentrations (MBCs)
Antibiotic | MIC (µg/ml) | MBC (µg/ml) |
---|---|---|
Levofloxacin | 0.12 | 0.25 |
Trovafloxacin | 0.03 | 0.06 |
Vancomycin | 1 | 2 |
The results indicated that both levofloxacin and trovafloxacin were significantly more effective than vancomycin in reducing colony counts of MRSA below detection limits within 48 hours .
Adverse Effects and Safety Profile
Despite its effectiveness, alatrofloxacin has been associated with significant adverse effects, leading to its withdrawal from the U.S. market due to hepatotoxicity concerns. Common side effects reported include:
- Dizziness
- Nausea
- Headaches
Patients with pre-existing liver conditions or neurological disorders should use this antibiotic cautiously due to the risk of severe reactions .
Propriétés
IUPAC Name |
7-[(1R,5S)-6-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25F3N6O5.CH4O3S/c1-10(30)24(37)31-11(2)25(38)32-20-14-7-34(8-15(14)20)23-18(29)6-13-21(36)16(26(39)40)9-35(22(13)33-23)19-4-3-12(27)5-17(19)28;1-5(2,3)4/h3-6,9-11,14-15,20H,7-8,30H2,1-2H3,(H,31,37)(H,32,38)(H,39,40);1H3,(H,2,3,4)/t10-,11-,14-,15+,20?;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYETUYYEVKNSHZ-RSUMCGCKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC1C2C1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)NC1[C@H]2[C@@H]1CN(C2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F)N.CS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29F3N6O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057655 | |
Record name | Alatrofloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146961-77-5 | |
Record name | Alatrofloxacin mesylate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146961775 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alatrofloxacin mesylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2057655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALATROFLOXACIN MESYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IXX802851 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.